REACTION_CXSMILES
|
[OH:1][C:2]1[CH:3]=[C:4]([CH:9]=[CH:10][C:11]=1[CH3:12])[C:5]([O:7][CH3:8])=[O:6].[CH3:13][S:14](Cl)(=[O:16])=[O:15]>N1C=CC=CC=1>[CH3:12][C:11]1[CH:10]=[CH:9][C:4]([C:5]([O:7][CH3:8])=[O:6])=[CH:3][C:2]=1[O:1][S:14]([CH3:13])(=[O:16])=[O:15]
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Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
OC=1C=C(C(=O)OC)C=CC1C
|
Name
|
|
Quantity
|
2.8 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)(=O)Cl
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
under stirring at 0° C.
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 3 hr
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was partitioned between ethyl acetate and 1 N hydrochloric acid
|
Type
|
WASH
|
Details
|
The organic layer was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous magnesium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by silica gel column chromatography (hexane/ethyl acetate=9/1-hexane/ethyl acetate=1/1)
|
Name
|
|
Type
|
product
|
Smiles
|
CC1=C(C=C(C(=O)OC)C=C1)OS(=O)(=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.11 g | |
YIELD: PERCENTYIELD | 93% | |
YIELD: CALCULATEDPERCENTYIELD | 93% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |